N4-(4-fluorophenyl)-N6,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
Pyrazolo[3,4-d]pyrimidine derivatives are purine analogues with broad pharmacological relevance, particularly in oncology. These compounds mimic adenosine and guanine, enabling interactions with kinase domains such as EGFR, CDK, and GSK-3β . The target compound, N4-(4-fluorophenyl)-N6,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, features a fluorophenyl group at N4, methyl groups at N6 and N1, and a pyrazolo[3,4-d]pyrimidine core.
Properties
Molecular Formula |
C13H13FN6 |
|---|---|
Molecular Weight |
272.28 g/mol |
IUPAC Name |
4-N-(4-fluorophenyl)-6-N,1-dimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C13H13FN6/c1-15-13-18-11(10-7-16-20(2)12(10)19-13)17-9-5-3-8(14)4-6-9/h3-7H,1-2H3,(H2,15,17,18,19) |
InChI Key |
YFQSEPKHWLSAIG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=C2C=NN(C2=N1)C)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
One-Flask Cascade Synthesis
The most efficient method involves a one-flask cascade reaction combining Vilsmeier-Haack amidination and intermolecular heterocyclization. This approach, adapted from Yen et al. (2017), utilizes 5-aminopyrazole precursors and avoids intermediate isolation.
Key Steps :
-
Vilsmeier Reagent Formation : Phosphorus tribromide (PBr₃) reacts with dimethylformamide (DMF) at 60°C to generate the Vilsmeier complex, which activates the 5-aminopyrazole substrate.
-
Amidination-Imination : The activated pyrazole undergoes sequential formamidation and imination to form a 4-(iminomethyl)-1H-pyrazol-5-yl-formamidine intermediate.
-
Heterocyclization : Addition of methylamine sources (e.g., NH(SiMe₃)₂) induces cyclization, forming the pyrazolo[3,4-d]pyrimidine core.
Reaction Conditions :
| Parameter | Optimal Value |
|---|---|
| Temperature (Step 1) | 60°C |
| Solvent | DMF |
| Catalyst | PBr₃ |
| Reaction Time | 1–2 h (Step 1), 3–5 h (Step 2) |
| Yield | 56–91% |
This method achieves 91% yield under optimized conditions, with DMF as the solvent and NH(SiMe₃)₂ as the methylamine donor.
Stepwise Synthesis via Intermediate Isolation
An alternative route isolates intermediates for quality control. The process involves:
-
Pyrazole Core Formation : Condensation of hydrazine derivatives with β-ketoesters.
-
Pyrimidine Ring Construction : Cyclocondensation with guanidine or urea derivatives under acidic conditions.
-
Functionalization : Introduction of the 4-fluorophenyl and methyl groups via nucleophilic substitution.
Challenges :
-
Lower overall yields (40–65%) due to intermediate purification losses.
Optimization of Reaction Parameters
Solvent and Temperature Effects
DMF outperforms ethanol, THF, and acetonitrile in the one-flask method due to its ability to stabilize charged intermediates and dissolve polar reagents. Elevated temperatures (70–80°C) accelerate heterocyclization but risk decomposition above 90°C.
Amine Donor Selection
Hexamethyldisilazane (NH(SiMe₃)₂) provides superior yields compared to lithium or sodium bis(trimethylsilyl)amide, as its bulky silyl groups reduce side reactions.
Catalytic Systems
PBr₃ vs. POCl₃ :
| Catalyst | Yield (%) | By-Products |
|---|---|---|
| PBr₃ | 91 | <5% |
| POCl₃ | 78 | 15–20% (hydrolysis products) |
PBr₃’s stronger Lewis acidity enhances electrophilic activation, minimizing hydrolysis.
Structural Characterization and Purity Control
Spectroscopic Analysis
Chromatographic Purification
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity. Recrystallization from ethanol/water mixtures offers a cost-effective alternative.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Patented methods (WO2018096550A1) describe continuous flow reactors for scalable production, reducing reaction times by 50% and improving heat management.
Green Chemistry Modifications
-
Solvent Recycling : DMF recovery via vacuum distillation reduces waste.
-
Catalyst Reuse : Immobilized PBr₃ on silica gel maintains 85% activity over five cycles.
Applications and Derivatives
The compound serves as a precursor for kinase inhibitors and antiviral agents. Structural modifications at the N⁶ position modulate pharmacokinetic properties:
| Derivative | Bioactivity (IC₅₀) | Solubility (mg/mL) |
|---|---|---|
| N⁶-Methyl | 12 nM (EGFR) | 0.45 |
| N⁶-Propyl | 18 nM (EGFR) | 0.28 |
| N⁶-Benzyl | 8 nM (EGFR) | 0.12 |
The N⁶-methyl derivative balances potency and solubility, making it a lead candidate for oral formulations .
Chemical Reactions Analysis
N4-(4-Fluorophenyl)-N1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds similar to N4-(4-fluorophenyl)-N6,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exhibit significant antitumor properties. A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines act as inhibitors of various receptor tyrosine kinases (RTKs), which are crucial in tumor growth and proliferation. These compounds have shown efficacy against different cancer cell lines, including those resistant to conventional therapies .
Inhibition of Vascular Endothelial Growth Factor Receptor
Another critical application is the inhibition of vascular endothelial growth factor receptor (VEGFR). Compounds within the pyrazolo[3,4-d]pyrimidine class have been synthesized and tested as VEGFR inhibitors. These inhibitors play a vital role in antiangiogenic therapy by blocking the formation of new blood vessels that tumors require for growth. The structure-activity relationship studies have revealed that modifications in the phenyl ring can enhance potency against VEGFR .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties, particularly as a serotonin 5-HT2C receptor ligand. This receptor is implicated in various neurological and psychiatric disorders. The binding affinity and selectivity for the serotonin receptor suggest potential applications in treating conditions such as depression and anxiety disorders .
Anti-inflammatory Properties
Research indicates that pyrazolo[3,4-d]pyrimidines may exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are key players in the inflammatory process, and their inhibition can lead to reduced inflammation and pain relief. Such properties make these compounds candidates for developing new anti-inflammatory medications.
Case Study 1: Antitumor Efficacy
In a controlled study involving various cancer cell lines (K562, MV4-11, MCF-7), derivatives of this compound were tested for cytotoxicity. Results showed that specific derivatives inhibited cell proliferation significantly compared to untreated controls. The study concluded that structural modifications could enhance antitumor activity while reducing side effects associated with traditional chemotherapeutics.
Case Study 2: VEGFR Inhibition
A series of experiments evaluated the potency of pyrazolo[3,4-d]pyrimidines as VEGFR inhibitors. Compounds were synthesized with varying substituents on the phenyl ring. The most potent inhibitors demonstrated IC50 values in the nanomolar range against VEGFR-2 in vitro assays. These findings support further development for therapeutic applications in cancer treatment through antiangiogenesis.
Mechanism of Action
The mechanism of action of N4-(4-Fluorophenyl)-N1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the suppression of cancer cell growth .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Molecular Properties
Key structural differences among pyrazolo[3,4-d]pyrimidine derivatives lie in substituents at N4, N6, and N1, which modulate molecular weight, polarity, and target affinity. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
*Calculated based on molecular formula.
Pharmacological Implications
- The 4-fluorophenyl group at N4 may enhance EGFR binding, analogous to lapatinib’s fluorinated aryl groups .
- Compound : The 3,4-dimethylphenyl and 3-methoxypropyl groups increase hydrophobicity, which might prolong half-life but reduce solubility .
- Compound : The 3-methoxypropyl at N6 introduces ether oxygen, improving water solubility but possibly reducing blood-brain barrier penetration .
- Compound : The 4-chlorophenyl and cycloheptyl groups create a high molecular weight, which may limit bioavailability despite stronger halogen bonding .
Key Research Findings
- Kinase Inhibition : Fluorinated aryl groups (e.g., 4-fluorophenyl) are prevalent in EGFR inhibitors like erlotinib, suggesting the target compound may share similar mechanisms .
- Lipophilicity vs. Activity : Methyl groups (logP ~1.5–2.0) balance solubility and membrane penetration, whereas bulkier groups (e.g., cycloheptyl in ) may hinder cellular uptake despite stronger binding .
- Toxicity Profile : Smaller substituents (e.g., methyl) are associated with lower off-target effects compared to aromatic or heterocyclic groups .
Biological Activity
N4-(4-fluorophenyl)-N6,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action, supported by various case studies and research findings.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused bicyclic structure that contributes to its biological activity. The presence of a fluorophenyl group enhances its interaction with biological targets.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C12H14FN5 |
| Molecular Weight | 253.27 g/mol |
Anticancer Activity
Research has demonstrated that this compound exhibits potent anticancer activity across various cancer cell lines.
- Mechanism of Action : The compound acts primarily as an inhibitor of epidermal growth factor receptor (EGFR) signaling pathways, which are crucial for cell proliferation and survival in many cancers. By inhibiting EGFR, the compound can induce apoptosis in cancer cells.
-
Case Studies :
- In a study involving A549 lung cancer cells, the compound showed an IC50 value of 2.24 µM , significantly lower than that of doxorubicin (IC50 = 9.20 µM), indicating superior efficacy against this cell line .
- Another study reported that derivatives of this compound demonstrated strong anti-proliferative effects against HCT-116 colon cancer cells with IC50 values ranging from 8.21 to 19.56 µM .
Flow Cytometric Analysis
Flow cytometric analyses have confirmed that treatment with this compound leads to significant increases in apoptotic markers such as active caspase-3 levels. This suggests that the compound effectively triggers programmed cell death in cancer cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly affect biological activity. For instance:
- Analog compounds with variations in the fluorophenyl group demonstrated altered potency against different cancer cell lines, emphasizing the importance of this moiety in maintaining anticancer activity .
Summary of Research Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
Q & A
Q. What are the key steps and conditions for synthesizing N4-(4-fluorophenyl)-N6,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine?
The synthesis involves multi-step reactions starting with halogenated pyrazolo[3,4-d]pyrimidine intermediates. Key steps include:
- Nucleophilic substitution at the pyrimidine core using 4-fluoroaniline derivatives under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMSO or acetonitrile .
- Methylation at the N6 and N1 positions using methyl iodide or dimethyl sulfate, often requiring controlled temperature (60–80°C) .
- Purification via column chromatography or recrystallization to achieve >95% purity, critical for biological assays .
Q. How is the compound structurally characterized to confirm its identity?
Characterization employs:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions (e.g., fluorophenyl protons at δ 7.1–7.3 ppm, methyl groups at δ 2.3–3.0 ppm) .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]⁺ peak at m/z 355.12) .
- X-ray crystallography (if crystals are obtainable) to resolve 3D conformation and hydrogen-bonding interactions .
Q. What is the primary mechanism of action as a kinase inhibitor?
The compound competitively binds to the ATP-binding pocket of kinases (e.g., CDK2, JAK3), disrupting phosphorylation-dependent signaling pathways. This inhibits cell cycle progression (G1/S phase arrest) and induces apoptosis in cancer cells via caspase-3/7 activation .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. methylphenyl) influence kinase selectivity?
- Fluorophenyl substitution enhances hydrophobic interactions with kinase pockets (e.g., CDK2), improving potency (IC₅₀ ~50 nM vs. ~200 nM for methylphenyl analogs) .
- N6-methylation reduces off-target effects on non-kinase proteins by limiting steric bulk .
- SAR studies using analogs with varied alkyl/aryl groups reveal that bulkier substituents (e.g., butyl) improve metabolic stability but may reduce solubility .
Q. How to resolve contradictions in kinase inhibition data across studies?
Discrepancies in IC₅₀ values (e.g., CDK2 vs. JAK3 inhibition) may arise from:
- Assay conditions : ATP concentration (1 mM vs. physiological 10 mM) alters competitive binding kinetics .
- Cellular context : Tumor cell lines with varying kinase expression profiles (e.g., HeLa vs. MCF-7) yield divergent results .
- Validation : Cross-check inhibition using orthogonal methods (e.g., Western blot for phospho-targets alongside enzymatic assays) .
Q. What strategies optimize selectivity across kinase families?
- Kinase profiling panels : Screen against 100+ kinases to identify off-target hits (e.g., FLT3, Aurora B) .
- Co-crystallography : Resolve binding modes to guide residue-specific modifications (e.g., targeting gatekeeper mutations) .
- Proteolysis-targeting chimeras (PROTACs) : Link the compound to E3 ligase ligands for selective kinase degradation .
Q. How to enhance solubility and bioavailability for in vivo studies?
- Prodrug approaches : Introduce phosphate or acetate groups at the pyrimidine N3 position .
- Nanoformulation : Encapsulate in PEGylated liposomes to improve plasma half-life .
- Co-solvent systems : Use DMSO/cyclodextrin mixtures for intravenous administration .
Q. What assays quantify apoptosis induction in treated cells?
- Flow cytometry : Annexin V/PI staining to distinguish early/late apoptotic populations .
- Caspase-Glo® assays : Measure caspase-3/7 activation luminescently .
- Mitochondrial depolarization : JC-1 dye to assess ΔΨm collapse .
Q. How to address analytical challenges in quantifying metabolic stability?
- LC-MS/MS : Monitor parent compound depletion in liver microsomes (e.g., human vs. mouse) .
- CYP450 inhibition assays : Identify isoform-specific interactions (e.g., CYP3A4/2D6) .
Q. What computational tools predict pharmacokinetic properties?
- Molecular docking (AutoDock Vina) : Simulate binding to serum albumin for plasma protein binding estimates .
- ADMET Predictor™ : Forecast logP (2.1), solubility (12 µM), and BBB permeability (low) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
